

# A Technical Guide to the Early Research of Borane-Lewis Base Adducts

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## Compound of Interest

Compound Name: Dimethyl sulfide borane

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This technical guide provides an in-depth analysis of the foundational research on borane-Lewis base adducts, focusing on the seminal work that established their synthesis, structure, and properties. The content is structured to offer a practical and detailed resource for professionals in chemistry and drug development, emphasizing the core experimental data and methodologies from the pioneering era of borane chemistry.

## Introduction: The Dawn of Borane Chemistry

The investigation into the hydrides of boron began in the early 20th century, with Alfred Stock's groundbreaking work on the synthesis and characterization of a series of boranes ( $B_xH_y$ ). These compounds, initially noted for their high reactivity and volatility, were challenging to study until the development of high-vacuum manipulation techniques. A pivotal moment in understanding the nature of borane ( $BH_3$ ) was the discovery that it could be stabilized through coordination with Lewis bases. This led to the isolation and characterization of the first borane-Lewis base adducts, fundamentally shaping the field of inorganic and organometallic chemistry.

The formation of a borane-Lewis base adduct involves the donation of a lone pair of electrons from the Lewis base to the empty p-orbital of the electron-deficient boron atom in borane, forming a coordinate covalent bond. This interaction stabilizes the otherwise transient  $BH_3$  monomer.

## Foundational Syntheses of Amine-Borane Adducts

The first amine-borane adduct containing only hydride substituents on boron, trimethylamine-borane ( $((\text{CH}_3)_3\text{N}\cdot\text{BH}_3)$ ), was reported by Anton B. Burg and H. I. Schlesinger in 1937. Their work provided the first tangible evidence for the existence of the transient borine ( $\text{BH}_3$ ) intermediate.

### Experimental Protocol: Synthesis of Trimethylamine-Borane (Burg and Schlesinger, 1937)

The following protocol is an adaptation of the original method described by Burg and Schlesinger for the synthesis of trimethylamine-borane. This early method relied on the reaction of diborane ( $\text{B}_2\text{H}_6$ ) with trimethylamine ( $((\text{CH}_3)_3\text{N})$ ).

**Objective:** To synthesize trimethylamine-borane by the direct reaction of diborane with trimethylamine.

**Materials:**

- Diborane ( $\text{B}_2\text{H}_6$ ) gas
- Trimethylamine ( $((\text{CH}_3)_3\text{N})$ ) gas
- High-vacuum line apparatus
- Liquid nitrogen or other suitable cryogen

**Procedure:**

- **Apparatus Setup:** A high-vacuum apparatus is assembled, allowing for the manipulation of gaseous reagents in the absence of air and moisture. The setup includes a reaction vessel that can be cooled with a cryogenic bath.
- **Reagent Introduction:** A known quantity of trimethylamine gas is condensed into the reaction vessel by cooling it with liquid nitrogen.
- **Reaction with Diborane:** Diborane gas is then slowly admitted into the reaction vessel containing the frozen trimethylamine. The reaction vessel is maintained at a low temperature.

- **Reaction:** The mixture is allowed to warm slowly to facilitate the reaction. The reaction is typically carried out in the gas phase or in a suitable solvent at low temperatures. The stoichiometry of the reaction is:  $\text{B}_2\text{H}_6 + 2(\text{CH}_3)_3\text{N} \rightarrow 2(\text{CH}_3)_3\text{N}\cdot\text{BH}_3$
- **Product Isolation and Purification:** The product, trimethylamine-borane, is a volatile solid. It can be purified by sublimation under vacuum. Unreacted starting materials and any byproducts can be removed by fractional condensation.
- **Characterization:** The resulting white solid is characterized by its vapor pressure at different temperatures and by elemental analysis.

**Yield:** The original paper by Burg and Schlesinger focused more on the existence and properties of the adduct rather than optimizing for high yield. However, the reaction proceeds readily and can provide good yields of the adduct.

## Quantitative Data from Early Studies

The following tables summarize the key quantitative data obtained from early experimental studies on borane-Lewis base adducts. These values were crucial in establishing the nature of the bonding and structure of these novel compounds.

**Table 1: Physical Properties of Early Borane-Lewis Base Adducts**

Adduct	Formula	Melting Point (°C)	Dipole Moment (Debye)	Reference(s)
Ammonia-borane	$\text{H}_3\text{N}\cdot\text{BH}_3$	104	4.9	[1]
Trimethylamine-borane	$(\text{CH}_3)_3\text{N}\cdot\text{BH}_3$	94	4.6	
Borane Carbonyl	$\text{OC}\cdot\text{BH}_3$	-137 (decomposes)	1.79	

**Table 2: Structural Parameters of Early Borane-Lewis Base Adducts from Gas-Phase Studies**

Adduct	Method	B-N Bond Length (Å)	B-H Bond Length (Å)	N-H/N-C Bond Length (Å)	∠H-B-N (°)	∠H-N-B/C-N-B (°)	Reference(s)
Ammonia-borane	Microwave Spectroscopy	1.658	1.216	1.014 (N-H)	104.7	110.3 (H-N-B)	[2][3]
Trimethylamine-borane	Gas Electron Diffraction	1.638 ± 0.010	1.211 ± 0.010	1.475 ± 0.005 (N-C)	105.3	109.5 (C-N-C)	[4][5]

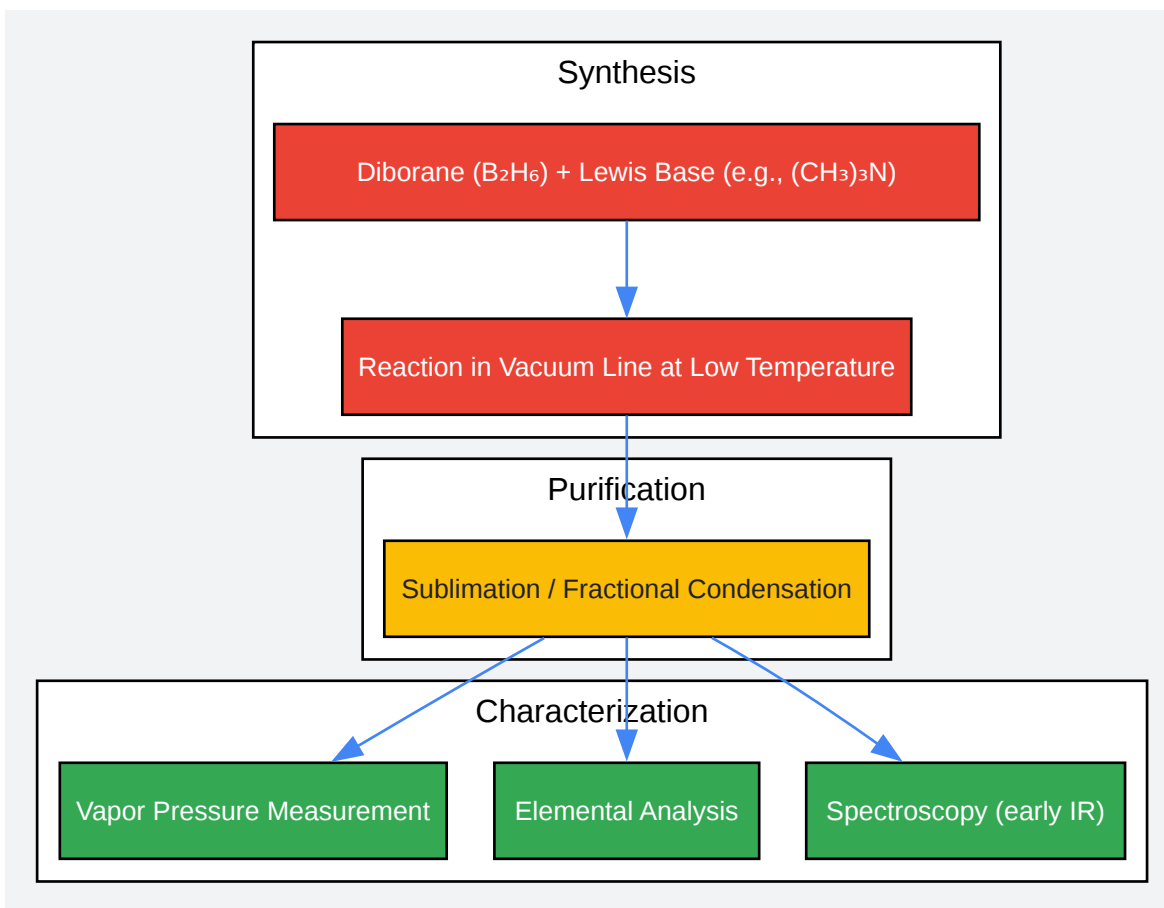
**Table 3: Early Vibrational Spectroscopy Data for Borane Adducts**

Adduct	Vibrational Mode	Frequency (cm <sup>-1</sup> ) (Gas Phase)	Reference(s)
Ammonia-borane	B-N Stretch	~785 (in solid)	[2]
B-H Stretch	2200 - 2600	[2]	
N-H Stretch	3100 - 3400	[2]	

Note: Early vibrational data, especially for the B-N stretch, was often inferred from solid-state spectra and subject to revision with more advanced techniques.

## Visualizing the Core Concepts

The following diagrams, generated using the DOT language for Graphviz, illustrate the fundamental principles and workflows in the early study of borane-Lewis base adducts.



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